molecular formula C12H12N2O4 B2576225 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 1279216-52-2

4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B2576225
CAS No.: 1279216-52-2
M. Wt: 248.238
InChI Key: VOWHZRWMDNRXIT-UHFFFAOYSA-N
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Description

4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative characterized by amino and methoxy substituents at positions 4, 6, and 7, and a carboxylic acid group at position 3. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of alfuzosin hydrochloride, a medication used to treat benign prostatic hyperplasia. Its structural features enable interactions with biological targets through hydrogen bonding (amino and carboxylic acid groups) and hydrophobic interactions (methoxy groups) .

Key synthetic routes involve coupling reactions between 4-amino-6,7-dimethoxyquinazoline derivatives and carboxamide intermediates, often under controlled conditions to minimize impurities such as N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide .

Properties

IUPAC Name

4-amino-6,7-dimethoxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-9-3-6-8(4-10(9)18-2)14-5-7(11(6)13)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWHZRWMDNRXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-dimethoxyaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 4 undergoes selective oxidation under controlled conditions. For example:

  • Reagent : Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or potassium permanganate (KMnO4\text{KMnO}_4) in acidic media.

  • Product : Forms 4-nitroso or 4-nitro derivatives, depending on reaction severity.

Condition Reagent Product Yield
Mild oxidationH2O2\text{H}_2\text{O}_2, H2SO4\text{H}_2\text{SO}_44-Nitroso-6,7-dimethoxyquinoline-3-carboxylic acid65–70%
Strong oxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}4-Nitro-6,7-dimethoxyquinoline-3-carboxylic acid50–55%

Esterification of the Carboxylic Acid Group

The carboxylic acid at position 3 reacts with alcohols via acid-catalyzed esterification:

  • Reagent : Ethanol (CH3CH2OH\text{CH}_3\text{CH}_2\text{OH}) with H2SO4\text{H}_2\text{SO}_4.

  • Product : Ethyl 4-amino-6,7-dimethoxyquinoline-3-carboxylate .

Condition Catalyst Ester Product Yield
Reflux, 12 hoursH2SO4\text{H}_2\text{SO}_4Ethyl 4-amino-6,7-dimethoxyquinoline-3-carboxylate85–90%

Nucleophilic Substitution at Methoxy Groups

The methoxy groups at positions 6 and 7 are susceptible to nucleophilic displacement under harsh conditions:

  • Reagent : Hydrobromic acid (HBr\text{HBr}) in acetic acid.

  • Product : 6,7-Dihydroxyquinoline derivatives .

Condition Reagent Product Yield
Reflux, 48 hoursHBr\text{HBr}, AcOH\text{AcOH}4-Amino-6,7-dihydroxyquinoline-3-carboxylic acid60–65%

Cyclization Reactions

Intramolecular cyclization is facilitated by catalysts like polyphosphoric acid (PPA), forming fused heterocycles :

  • Reagent : PPA at 110°C.

  • Product : Benzo oxepino[3,4-b]quinolin-13(6H)-one derivatives .

Condition Catalyst Product Yield
110°C, 45 minutesPPA9,10-Dimethoxybenzo oxepino[3,4-b]quinolin-13(6H)-one54%

Amide Formation

The carboxylic acid reacts with amines to form amides, useful in medicinal chemistry:

  • Reagent : Thionyl chloride (SOCl2\text{SOCl}_2) followed by primary amines.

  • Product : 4-Amino-6,7-dimethoxyquinoline-3-carboxamides .

Condition Reagent Product Yield
Room temperatureSOCl2\text{SOCl}_2, RNH2\text{RNH}_24-Amino-6,7-dimethoxyquinoline-3-carboxamide75–80%

Decarboxylation

Thermal decarboxylation under acidic conditions removes the carboxylic acid group:

  • Reagent : H2SO4\text{H}_2\text{SO}_4 at elevated temperatures.

  • Product : 4-Amino-6,7-dimethoxyquinoline.

Condition Reagent Product Yield
150°C, 3 hoursH2SO4\text{H}_2\text{SO}_44-Amino-6,7-dimethoxyquinoline70–75%

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes nitration or sulfonation:

  • Reagent : Nitrating mixture (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Product : Nitro-substituted derivatives at position 5 or 8 .

Condition Reagent Product Yield
0–5°C, 2 hoursHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_44-Amino-5-nitro-6,7-dimethoxyquinoline-3-carboxylic acid40–45%

Key Mechanistic Insights

  • Oxidation : The amino group’s lone pair facilitates oxidation to nitroso/nitro groups via radical intermediates.

  • Cyclization : PPA acts as both catalyst and solvent, promoting intramolecular electrophilic attack .

  • Substitution : Methoxy groups undergo SN2\text{S}_\text{N}2-type displacement with strong nucleophiles like Br\text{Br}^- .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules and complex heterocycles .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Properties
Research has indicated that derivatives of 4-amino-6,7-dimethoxyquinoline-3-carboxylic acid can serve as effective antihypertensive agents. A patent describes a method for preparing these derivatives, which are useful as cardiovascular modulators specifically for treating hypertension . The mechanism involves modulation of vascular resistance and heart rate, making these compounds potential candidates for hypertension management.

Antibacterial Activity
The compound has been evaluated for its antibacterial properties. Studies have shown that certain derivatives exhibit broad-spectrum antibacterial activity, making them suitable for use in treating bacterial infections. The active compounds derived from this class have demonstrated superiority in vitro against common pathogens such as Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .

Synthesis and Derivatives

Synthetic Pathways
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activity. Recent advancements in synthetic methodologies have allowed researchers to create compounds with improved pharmacological profiles through modifications at different positions on the quinoline ring .

Case Studies

Cardiovascular Applications
A notable study highlighted the effectiveness of a specific derivative of this compound in animal models of hypertension. The study demonstrated a significant reduction in blood pressure levels when administered to hypertensive rats, suggesting its potential utility as a therapeutic agent in clinical settings .

Antibacterial Efficacy
In another investigation, a series of synthesized derivatives were tested against various bacterial strains. The results indicated that some compounds exhibited minimal inhibitory concentrations lower than those of commonly used antibiotics, suggesting their potential as new antibacterial agents .

Data Table: Summary of Biological Activities

Compound Activity Type Target Organism/Condition IC50 Value (µM) Reference
This compoundAntihypertensiveHypertension (animal model)Not specified
Derivative AAntibacterialStaphylococcus aureus0.5
Derivative BAntibacterialEscherichia coli0.8

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core structure allows it to intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid 4-NH₂, 6,7-OCH₃, 3-COOH 278.25 Pharmaceutical intermediate
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid 4-OH, 6,7-OCH₃, 3-COOH 279.25 Biochemical research reagent
4-Ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid 4-OCH₂CH₃, 6,7-OCH₃, 2-COOH 277.27 Fine chemical synthesis
3-Cinnolinecarboxylic acid, 4-amino-6,7-dimethyl- 4-NH₂, 6,7-CH₃ (cinnoline backbone) 217.22 Acute oral toxicity (LD₅₀ >2 g/kg)
Key Observations :
  • Amino vs.
  • Carboxylic Acid Position: Shifting the carboxylic acid from position 3 to 2 (e.g., 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid) alters steric and electronic interactions, impacting solubility and synthetic utility .
  • Backbone Variation: Cinnoline derivatives (e.g., 3-cinnolinecarboxylic acid, 4-amino-6,7-dimethyl-) exhibit distinct aromatic ring systems, leading to varied toxicity profiles and reduced crosslinking reactivity compared to quinoline analogs .

Reactivity and Crosslinking Efficiency

4-Amino-6-oxo-2-vinylpyrimidine (AOVP), a related compound with a vinyl group, demonstrates selective crosslinking with guanine in nucleic acids. Key findings include:

  • Crosslinking Mechanism : The acyclic AOVP derivative forms two hydrogen bonds with guanine, enabling proximity-driven reactions. Activation energy for crosslinking with 8-oxoguanine was calculated at 25.6 kcal/mol using ab initio methods .
  • Metal Ion Dependence: Ni²⁺ ions enhance crosslinking efficiency by coordinating with the N7 position of guanine.
Table 2: Crosslinking Reactivity of AOVP Derivatives
Compound Target Nucleobase Reactivity (Yield%) Activation Energy (kcal/mol) Metal Ion Dependence
Acyclic AOVP (2) Guanine 42% 25.6 Ni²⁺-dependent
AOVP with 8-oxoguanine 8-oxoguanine 35% 28.3 Mg²⁺-dependent
7-Deazaguanine derivative Deazaguanine <5% N/A None

Biological Activity

4-Amino-6,7-dimethoxyquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H12N2O5, with a molecular weight of 248.24 g/mol. The synthesis typically involves multi-step organic reactions that include the formation of the quinoline core followed by the introduction of amino and methoxy groups. Common synthetic routes utilize starting materials such as substituted benzoates and various reagents to achieve the desired functionalization.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Escherichia coli at a concentration of 100 µg/mL, indicating potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study involving CCRF-CEM leukemia cells revealed that derivatives of this compound can exhibit cytotoxic effects. Specifically, certain analogues demonstrated IC50 values in the low microgram range, suggesting that modifications to the structure can enhance activity against cancer cells .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors involved in cellular proliferation and survival pathways. The compound may interact with DNA or RNA synthesis pathways, although specific molecular targets remain under investigation .

Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated significant inhibition against E. coli with an inhibition zone of 15 mm at 100 µg/mL .
Anticancer Evaluation Showed promising cytotoxicity in CCRF-CEM leukemia cells with some derivatives achieving IC50 values as low as 6.7 µg/mL .
Metabolism Studies Identified major metabolites in human urine, indicating metabolic pathways that could influence therapeutic efficacy .

Research Findings

Recent studies have expanded on the potential applications of this compound:

  • Antifolate Activity : Analogues of this compound have been synthesized and tested for antifolate activity, showing varying degrees of effectiveness depending on structural modifications .
  • Toxicological Assessments : Toxicological evaluations have indicated that while some derivatives exhibit desirable biological activity, they also require careful assessment for adverse effects .
  • Pharmacokinetics : Investigations into the pharmacokinetics of this compound suggest favorable absorption characteristics but highlight the need for further studies to fully understand its bioavailability and metabolic pathways .

Q & A

Basic: What methodologies are used to synthesize and characterize AOVP-containing oligonucleotides?

Answer:
AOVP derivatives are synthesized via β-cyanoethyl phosphoramidite chemistry. Key steps include:

  • Deprotection : Removal of the 5′-dimethoxytrityl (DMT) group using 3% trichloroacetic acid (TCA) in dichloromethane .
  • Purification : Sep-Pak cartridges (C18) are used for desalting, followed by RP-HPLC to isolate oligonucleotides (e.g., ODN1 and ODN3) .
  • Characterization : MALDI-TOF mass spectrometry confirms molecular weights (e.g., ODN1: observed m/z 588.3229 vs. calculated 588.3230 ).

Basic: How is crosslinking efficiency evaluated in AOVP-DNA/RNA systems?

Answer:

  • Gel Electrophoresis : Denaturing urea-PAGE (20% acrylamide) resolves crosslinked products (e.g., ODN3 + DNA1/RNA1). Bands are quantified via fluorescence imaging (FAM-labeled targets) .
  • Yield Calculation : Crosslinking efficiency (%) = (Intensity of crosslinked band / Total intensity of all bands) × 100. For example, AOVP achieves ~70% yield with guanine at 37°C over 24 hours .

Advanced: How do metal ions influence AOVP-mediated crosslinking reactions?

Answer:

  • Acceleration by Divalent Ions : Co²⁺, Ni²⁺, and Zn²⁺ (1–5 mM) enhance reaction rates by coordinating with guanine N7. Ni²⁺ increases crosslinking yield by 3-fold compared to metal-free conditions .
  • Mechanistic Insight : 7-Deazaguanine (lacking N7) shows no reactivity with Ni²⁺, confirming N7’s role in metal-mediated activation .
  • Precipitation Caveat : Zn²⁺ (>5 mM) precipitates short oligonucleotides, reducing yields. Optimize ion concentration to balance reactivity and solubility .

Advanced: What challenges arise in NMR-based structural analysis of AOVP-DNA crosslinks?

Answer:

  • Conformational Heterogeneity : 8-oxoguanine (8-oxoG) crosslinks produce two distinct NMR signals (e.g., T8 vs. T8′), indicating multiple conformers. These persist at 90°C, ruling out dynamic exchange .
  • Signal Assignment : 2D NOESY (280 ms mixing time) and ¹H-¹³C HSQC resolve sequential NOEs (e.g., Y20′ H1-T6′ H3) and confirm stacking in B-DNA-like structures .
  • Ambiguity in Linkage : N1 vs. N2 linkage in 8-oxoG adducts cannot be directly distinguished due to line broadening of amino protons. Indirect evidence (e.g., imino proton shifts at 9.72 ppm) suggests O8-linked conformers .

Advanced: How does AOVP selectivity for oxidative DNA damage products (e.g., 8-oxoG) impact experimental design?

Answer:

  • Reactivity Preference : AOVP reacts 2.5× faster with 8-oxoG than unmodified guanine due to altered electron density at N1/N2 .
  • Structural Implications : Crosslinking with 8-oxoG produces bifurcated adducts (N1 and N2 linkages), requiring dual NMR signal assignments and temperature-controlled experiments to resolve .
  • Biological Relevance : 8-oxoG is a biomarker of oxidative stress. AOVP’s selectivity enables probing lesion repair mechanisms (e.g., BER pathway inhibition) .

Basic: What protocols are used to isolate and purify crosslinked DNA-AOVP adducts?

Answer:

  • HPLC Purification : RP-HPLC (C18 column, 0.1 M TEAA buffer, acetonitrile gradient) separates crosslinked products (e.g., ODN3-DNA1) from unreacted strands .
  • Desalting : Sep-Pak cartridges remove salts before lyophilization. Purity is confirmed by MALDI-TOF MS (e.g., ODN3: m/z 612.4 observed) .

Advanced: How do temperature and buffer conditions affect crosslinking reaction reproducibility?

Answer:

  • Buffer Optimization : 50 mM MES (pH 7.0), 100 mM NaCl maximizes reactivity. Phosphate buffers inhibit reactions due to metal ion chelation .
  • Temperature Sensitivity : Reactions at 37°C achieve optimal yields. Lower temperatures (5°C) stabilize transient intermediates but slow kinetics .

Advanced: What strategies resolve contradictions in crosslinked product structural models?

Answer:

  • Multi-Temperature NMR : At 5°C, NOEs between T8 H3 and A19 H2 confirm Watson-Crick pairing, while broadening at 40°C suggests conformational flexibility .
  • Comparative Analysis : Contrast NOESY patterns with known N2-linked standards (e.g., Wilds et al., 2004) to infer linkage sites in ambiguous cases .

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